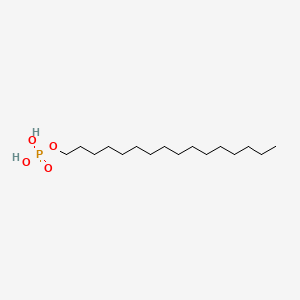

Hexadecyl dihydrogen phosphate

Beschreibung

The exact mass of the compound Hexadecyl dihydrogen phosphate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emulsifying. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Hexadecyl dihydrogen phosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexadecyl dihydrogen phosphate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

hexadecyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H35O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19/h2-16H2,1H3,(H2,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUVCYFMOHFTGDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H35O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1045039 | |

| Record name | Hexadecyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1-Hexadecanol, 1-(dihydrogen phosphate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3539-43-3 | |

| Record name | Hexadecyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3539-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cetyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003539433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexadecanol, 1-(dihydrogen phosphate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexadecyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecyl dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CETYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VT07D6X67O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Hexadecyl Dihydrogen Phosphate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Surfactant

Molecular Identity and Core Physicochemical Parameters

Hexadecyl dihydrogen phosphate, also known as cetyl dihydrogen phosphate or mono-n-hexadecyl phosphate, is an organic molecule with the chemical formula C16H35O4P.

A summary of its key identification and physical properties is provided in the table below. It is important to note that while some experimental data is available, certain parameters are based on predictive models and should be considered as such.

| Property | Value | Source |

| CAS Number | 3539-43-3 | |

| Molecular Formula | C16H35O4P | |

| Molecular Weight | 322.42 g/mol | |

| Appearance | White to off-white solid/powder | (inferred from related compounds) |

| Melting Point | 71-77 °C | |

| Boiling Point | 439.8 °C at 760 mmHg (Predicted) | |

| Density | 1.013 g/cm³ (Predicted) | |

| Solubility | Insoluble in water (3.1 x 10⁻³ g/L at 25°C, Calculated). Soluble in organic solvents. | |

| LogP | 5.29 |

Acidity and Aggregation Behavior in Aqueous Media

Acid Dissociation Constant (pKa)

The phosphate headgroup of hexadecyl dihydrogen phosphate has two acidic protons, leading to two potential pKa values. While specific experimental pKa values for hexadecyl dihydrogen phosphate are not readily found in the literature, the pKa of the dihydrogen phosphate ion (H₂PO₄⁻) is approximately 7.21. This value provides a reasonable estimate for the second pKa of hexadecyl dihydrogen phosphate. The first pKa is expected to be significantly lower, in the range of 1-2, similar to other phosphoric acid esters. The precise pKa values are crucial for understanding the ionization state of the molecule at a given pH, which in turn governs its solubility, interaction with other molecules, and self-assembly behavior.

Experimental Protocol: Potentiometric Titration for pKa Determination

The pKa values of hexadecyl dihydrogen phosphate can be determined experimentally via potentiometric titration. This method involves titrating a solution of the compound with a strong base and monitoring the pH change.

Methodology:

-

Preparation of the Analyte Solution: Prepare a solution of hexadecyl dihydrogen phosphate in a suitable solvent system. Due to its low water solubility, a co-solvent system (e.g., water-ethanol) may be necessary. The concentration should be accurately known, typically in the range of 1-10 mM.

-

Titration Setup: Use a calibrated pH meter with a glass electrode to monitor the pH of the solution. Place the solution in a thermostated vessel to maintain a constant temperature.

-

Titration: Add a standardized solution of a strong base (e.g., NaOH) in small, precise increments using a burette.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. The first and second pKa values can be determined from the two inflection points.

Causality Behind Experimental Choices:

-

Co-solvent System: Necessary to ensure the solubility of the long-chain phosphate throughout the titration. The choice of co-solvent and its proportion should be optimized to minimize its effect on the pKa values.

-

Standardized Base: Ensures accurate determination of the equivalence points.

-

Thermostated Vessel: pKa is temperature-dependent, so maintaining a constant temperature is crucial for reproducible results.

Critical Micelle Concentration (CMC)

Experimental Protocol: Surface Tension Measurement for CMC Determination

One of the most common methods for determining the CMC is by measuring the surface tension of solutions with varying surfactant concentrations.

Methodology:

-

Solution Preparation: Prepare a series of aqueous solutions of hexadecyl dihydrogen phosphate with a range of concentrations, both below and above the expected CMC.

-

Surface Tension Measurement: Measure the surface tension of each solution using a surface tensiometer (e.g., using the Du Noüy ring method or the Wilhelmy plate method).

-

Data Plotting: Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

CMC Determination: The plot will typically show a region where the surface tension decreases linearly with the log of the concentration, followed by a plateau where the surface tension remains relatively constant. The CMC is the concentration at the intersection of these two linear regions.

Causality Behind Experimental Choices:

-

Logarithmic Concentration Scale: This is used because the change in surface tension is proportional to the logarithm of the surfactant concentration below the CMC.

-

Du Noüy Ring or Wilhelmy Plate Method: These are standard and reliable techniques for measuring surface tension, providing the necessary precision for detecting the subtle break point in the surface tension curve that defines the CMC.

Diagram: Determination of Critical Micelle Concentration (CMC)

Caption: Workflow for CMC determination using surface tension measurements.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of hexadecyl dihydrogen phosphate.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule. For hexadecyl dihydrogen phosphate, the following characteristic absorption bands are expected:

| Wavenumber (cm⁻¹) | Assignment |

| ~2920 and ~2850 | C-H stretching vibrations of the hexadecyl chain |

| ~2300-2700 | O-H stretching of the P-OH group (broad) |

| ~1640 | O-H bending of adsorbed water |

| ~1250 | P=O stretching vibration |

| ~1030 | P-O-C stretching vibration |

The broadness of the O-H stretch is characteristic of the hydrogen-bonded phosphate groups.

Experimental Protocol: FTIR Spectroscopy

Methodology:

-

Sample Preparation: The sample can be analyzed as a solid using the KBr pellet method or as a thin film. For the KBr method, a small amount of the sample is ground with dry potassium bromide and pressed into a transparent pellet.

-

Data Acquisition: The FTIR spectrum is recorded using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet (or the empty sample holder for a thin film) should be recorded and subtracted from the sample spectrum.

-

Data Analysis: The positions and relative intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Causality Behind Experimental Choices:

-

KBr Pellet Method: This is a common and effective method for obtaining high-quality spectra of solid samples. It minimizes scattering and provides a uniform sample matrix.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of hexadecyl dihydrogen phosphate. Both ¹H and ³¹P NMR are particularly informative.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the protons in the hexadecyl chain. The terminal methyl group (CH₃) will appear as a triplet around 0.9 ppm. The methylene groups (CH₂) of the alkyl chain will appear as a broad multiplet between 1.2 and 1.6 ppm. The methylene group adjacent to the phosphate oxygen (-CH₂-O-P) will be shifted downfield to around 3.8-4.1 ppm and will likely show coupling to the phosphorus nucleus.

-

³¹P NMR: The phosphorus-31 NMR spectrum is a very sensitive probe of the chemical environment of the phosphorus atom. A single resonance is expected for hexadecyl dihydrogen phosphate. The chemical shift will be indicative of a phosphate monoester. The signal may be a multiplet due to coupling with the adjacent methylene protons if proton decoupling is not applied.

Experimental Protocol: NMR Spectroscopy

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure good solubility and to avoid interfering signals.

-

Data Acquisition: Acquire the ¹H and ³¹P NMR spectra on a high-resolution NMR spectrometer. For ³¹P NMR, proton decoupling is typically used to simplify the spectrum.

-

Data Analysis: Analyze the chemical shifts, integration, and coupling patterns in the spectra to confirm the molecular structure. The chemical shifts are referenced to a standard (e.g., TMS for ¹H, phosphoric acid for ³¹P).

Causality Behind Experimental Choices:

-

Deuterated Solvents: Used to avoid large solvent signals that would obscure the analyte signals in ¹H NMR.

-

Proton Decoupling in ³¹P NMR: Simplifies the spectrum to a single peak, making it easier to identify the phosphorus environment and to quantify the compound if necessary.

Thermal Properties

The thermal stability of hexadecyl dihydrogen phosphate is a critical parameter for applications involving heating or long-term storage at elevated temperatures.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are powerful techniques to study the thermal decomposition and phase transitions of materials.

-

TGA: Measures the change in mass of a sample as a function of temperature. For hexadecyl dihydrogen phosphate, TGA can be used to determine the onset of decomposition and to identify any mass loss events, such as the loss of water or the degradation of the alkyl chain.

-

DSC: Measures the heat flow into or out of a sample as a function of temperature. DSC can be used to determine the melting point, as well as any other phase transitions, such as crystallization or glass transitions.

For long-chain alkyl phosphates, thermal decomposition is expected to occur at temperatures above 200 °C. The decomposition process may involve the dehydration of the phosphate headgroup and the subsequent degradation of the hydrocarbon tail.

Experimental Protocol: Thermal Analysis (TGA/DSC)

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the sample is placed in a TGA or DSC pan (e.g., aluminum or platinum).

-

Data Acquisition: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). The TGA instrument records the mass change, while the DSC instrument records the heat flow.

-

Data Analysis: The TGA curve is analyzed to determine the temperatures at which mass loss occurs and the percentage of mass lost at each step. The DSC curve is analyzed to identify the temperatures and enthalpies of melting and other phase transitions.

Causality Behind Experimental Choices:

-

Controlled Atmosphere: Using an inert atmosphere like nitrogen prevents oxidative degradation and allows for the study of the intrinsic thermal stability of the compound.

-

Constant Heating Rate: Ensures that the thermal events are well-resolved and that the data is comparable between different experiments.

Diagram: Workflow for Thermal Analysis

Caption: A simplified workflow for thermal analysis using TGA and DSC.

Safety and Handling

Conclusion and Future Directions

This guide has provided a comprehensive overview of the known and predicted physical properties of hexadecyl dihydrogen phosphate, along with detailed experimental protocols for their determination. While there are gaps in the publicly available experimental data for this specific molecule, the methodologies and comparative data presented here offer a solid foundation for researchers. Future work should focus on the experimental determination of the pKa, CMC, and detailed thermal decomposition profile of pure hexadecyl dihydrogen phosphate to further enhance our understanding of this promising surfactant and to facilitate its application in various fields of science and technology.

References

-

Wikipedia. (2023). Critical micelle concentration. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of the 8 mg L−1 to 40 h sample before (a) and after.... Retrieved from [Link]

-

ResearchGate. (n.d.). Conformation and packing of poly(alkylene phosphate) chains in the crystal lattice. Part II: Temperature FTIR studies. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Hexadecyl phosphate. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Hexadecyl dihydrogen phosphate. Retrieved from [Link]

-

Bristol University Research Portal. (2024, May 7). Properties of Surfactants. Retrieved from [Link]

-

ResearchGate. (n.d.). The dehydration of phospates monitored by DSC/TGA and in situ Raman spectroscopy. Retrieved from [Link]

-

Langmuir. (2007). Influence of Alkyl Chain Length on Phosphate Self-Assembled Monolayers. Retrieved from [Link]

-

ResearchGate. (n.d.). (Colour on-line) FTIR spectra, obtained from a) hexadecyltrichlorosilane and b) tridecyl phosphate monolayers on Nb. Inserts. Retrieved from [Link]

-

Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Retrieved from [Link]

-

ResearchGate. (n.d.). An Undergraduate Physical Chemistry Experiment on Surfactants: Electrochemical Study of a Commercial Soap. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Thermal Behaviour of Calcium Alkyl Phosphates as Bioceramic Precursors. Retrieved from [Link]

-

NMR Solutions. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]

-

RIT Digital Institutional Repository. (n.d.). Synthesis and Characterization of Potassium Dihydrogen Phosphate (KDP). Retrieved from [Link]

-

PubMed. (2019). ATR-FTIR spectroscopy to determine cell wall composition: Application on a large diversity of fruits and vegetables. Retrieved from [Link]

-

NIH. (2025, February 7). An experimental study of the physical mechanisms of fluid flow in tight carbonate core samples by binary surfactants. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of the critical premicelle concentration, first critical micelle concentration and second critical micelle concentration of surfactants by resonance Rayleigh scattering method without any probe. Retrieved from [Link]

-

Organic Chemistry Portal. (2012). Convenient Preparation of Long-Chain Dialkyl Phosphates. Retrieved from [Link]

-

Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Retrieved from [Link]

-

Carl ROTH. (2025, March 10). Safety Data Sheet: Sodium dihydrogen phosphate. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Fourier-transform Infrared (FTIR) Spectroscopy Analysis of Seven Wisconsin Biosolids. Retrieved from [Link]

-

TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

-

Journal of Chemical Education. (2018). Surfactant Adsorption: A Revised Physical Chemistry Lab. Retrieved from [Link]

- Google Patents. (n.d.). WO2004018408A1 - Synthesis and purification of nateglinide.

-

NIH. (2014, May 2). ATR-FTIR Spectroscopic Evidence for Biomolecular Phosphorus and Carboxyl Groups Facilitating Bacterial Adhesion to Iron Oxides. Retrieved from [Link]

-

ResearchGate. (n.d.). Exploring hybrid phosphate compound C 2 H 6 NO + @H 2 PO 4 − : crystallography, optics, and bioactivity. Retrieved from [Link]

-

NIH. (n.d.). Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate. Retrieved from [Link]

-

Mendeley Data. (2023, July 16). Thermal analysis (DSC-TG-MS) - phosphate ore samples. Retrieved from [Link]

-

InfoBiochem. (2016, April 28). How to calculate pKa of phosphate buffer?. Retrieved from [Link]

-

International Journal of Computer Applications. (n.d.). FTIR, XRD, SEM, TGA Investigations of Ammonium Dihydrogen Phosphate (ADP) Single Crystal. Retrieved from [Link]

-

Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: 2-ethylhexyl dihydrogen phosphate. Retrieved from [Link]

-

ResearchGate. (n.d.). Phosphorus-31 NMR Spectroscopy: A Concise Introduction for the Synthetic Organic and Organometallic Chemist. Retrieved from [Link]

-

Diduco. (n.d.). phosphate. Retrieved from [Link]

-

RSC Publishing. (2019, April 13). Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent. Retrieved from [Link]

-

Oreate AI Blog. (2026, January 15). Understanding Phosphate pKa Values: The Key to Chemical Interactions. Retrieved from [Link]

-

PubChem. (n.d.). CID 159614109 | C32H70O8P2. Retrieved from [Link]

-

ResearchGate. (n.d.). Development of Determining the Critical Micelle Concentration of Surfactants by Simple and Fast Titration Method. Retrieved from [Link]

-

NIH. (2019, January 7). Measuring Critical Micelle Concentration as a Function of Cavitand Additives Using Surface Tension and Dye Micellization. Retrieved from [Link]

An In-Depth Technical Guide to Hexadecyl Dihydrogen Phosphate: Properties, Synthesis, and Application in Advanced Drug Delivery

This guide provides a comprehensive technical overview of hexadecyl dihydrogen phosphate, also known as cetyl phosphate. It is intended for researchers, scientists, and drug development professionals who seek to leverage its unique amphiphilic properties for creating sophisticated drug delivery systems. We will delve into its fundamental physicochemical characteristics, outline detailed protocols for its synthesis and purification, and explore its pivotal role in the self-assembly of nanostructures, particularly liposomes.

Core Molecular and Physicochemical Profile

Hexadecyl dihydrogen phosphate is an anionic surfactant characterized by a 16-carbon alkyl chain (hexadecyl) linked to a hydrophilic phosphate headgroup. This amphiphilic nature is the cornerstone of its utility, driving its self-assembly in aqueous environments and its function as an emulsifier and stabilizer.

Molecular Formula and Weight

The fundamental identifiers for hexadecyl dihydrogen phosphate are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C₁₆H₃₅O₄P | [1][2] |

| Molecular Weight | 322.42 g/mol | [2][3] |

| CAS Number | 3539-43-3 | [1][2] |

| Synonyms | Cetyl dihydrogen phosphate, Monohexadecyl phosphate, Cetyl phosphate | [1][3] |

Acidity and Ionization State (pKa)

The phosphate headgroup is diprotic, meaning it has two acidic protons that can dissociate. While specific experimental values for hexadecyl dihydrogen phosphate are not readily published, the pKa values can be reliably estimated by analogy to phosphoric acid.[4]

-

The first dissociation (pKa₁) , corresponding to the loss of the first proton, is highly acidic, with a pKa of approximately 1.0 - 2.0 . This means that at any pH above 2, the molecule will exist as a monoanion.

-

The second dissociation (pKa₂) , for the remaining proton, has a pKa around 6.5 - 7.2 .[4]

This second pKa is critically important. At physiological pH (~7.4), the phosphate headgroup will exist in an equilibrium between its monoanionic (-1 charge) and dianionic (-2 charge) states. This charge imparts a strong negative zeta potential to nanoparticles or liposomes, which is crucial for colloidal stability.[5]

Self-Assembly and Critical Micelle Concentration (CMC)

As a surfactant, hexadecyl dihydrogen phosphate monomers in an aqueous solution will spontaneously self-assemble into organized structures, such as micelles, once a certain threshold concentration is reached. This threshold is known as the Critical Micelle Concentration (CMC).[6] Above the CMC, any additional surfactant molecules added to the system will preferentially form new micelles rather than remaining as monomers in the solution.[6]

The exact CMC value is highly dependent on environmental factors like temperature, pH, and ionic strength (presence of salts).[6] For long-chain anionic surfactants, the CMC is typically in the low millimolar (mM) to micromolar (µM) range.

Causality Behind CMC Determination: The CMC is not a theoretical value but an experimental parameter that must be determined for a given formulation buffer. It marks an abrupt change in the physicochemical properties of the solution. Therefore, methods that measure these properties as a function of concentration are used. Common techniques include:

-

Fluorescence Spectroscopy: This is a highly sensitive method where a fluorescent probe that partitions differently between the aqueous and the hydrophobic micellar core is used. A sharp change in fluorescence intensity or emission wavelength indicates the onset of micelle formation.[7]

-

Surface Tensiometry: Below the CMC, surfactants populate the air-water interface, drastically reducing surface tension. Above the CMC, the interface becomes saturated, and the surface tension remains relatively constant. The inflection point of the surface tension vs. concentration curve indicates the CMC.[8]

-

Conductivity Measurement: For ionic surfactants, the formation of bulky, slower-moving micelles causes a change in the slope of the solution's conductivity versus concentration plot.[8]

Synthesis and Purification

Commercially, monoalkyl phosphates can be synthesized via several routes. A common and effective laboratory-scale method involves the phosphorylation of the corresponding fatty alcohol (1-hexadecanol) with a strong phosphorylating agent like pyrophosphoric acid or phosphorus pentoxide.[9][10] This avoids the use of phosphorus oxychloride, which can generate undesirable organochloride impurities.[9]

Experimental Protocol: Synthesis of Cetyl Phosphate Mixture

The following protocol is adapted from patent literature and describes a chlorine-free synthesis route.[9][10] It produces a mixture rich in the desired monoester.

Step 1: Reaction Setup

-

In a multi-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 1-hexadecanol (cetyl alcohol) (0.09 mol).

-

Add cyclohexane (20 mL) as a solvent and heat the mixture to 75°C with stirring until the alcohol is fully dissolved.

Step 2: Phosphorylation

-

In a separate beaker, carefully dilute pyrophosphoric acid (0.3 mol) in cyclohexane (30 mL). Caution: This may be exothermic.

-

Slowly add the pyrophosphoric acid solution to the heated alcohol solution via the addition funnel over a period of 30-60 minutes, maintaining the reaction temperature at 75°C.

-

After the addition is complete, continue stirring the reaction mixture for an additional hour at 75°C.

Step 3: Hydrolysis and Work-up

-

Add deionized water to the reaction flask and stir vigorously for 15 minutes at 70°C to hydrolyze any remaining pyrophosphate species.

-

Transfer the mixture to a separatory funnel and allow the phases to separate. Remove and discard the lower aqueous phase.

-

Wash the organic phase twice more with warm deionized water.

-

Remove the cyclohexane solvent from the organic phase using a rotary evaporator under reduced pressure to yield the crude product.

Experimental Protocol: Purification and Neutralization

The crude product is a mixture of mono- and dicetyl phosphate and residual acids. For many applications, it is neutralized to its salt form (e.g., potassium cetyl phosphate).

-

Warm the crude cetyl phosphate product to 50°C.

-

Slowly add a 50% (w/w) aqueous solution of potassium hydroxide (KOH) with stirring to neutralize the acidic phosphate. The pH should be monitored until it reaches a neutral range (~pH 7).

-

Add methanol to the neutralized mixture. The potassium cetyl phosphate salt will crystallize out of the solution.

-

Filter the crystallized product using a Buchner funnel.

-

The product can be further purified by recrystallization from methanol to yield the final, purified cetyl phosphate surfactant mixture.[9]

The following diagram illustrates the key stages of this synthesis and purification workflow.

Role in Drug Delivery Systems: The Power of Anionic Liposomes

Hexadecyl dihydrogen phosphate and its close analogue, dicetyl phosphate, are widely used as formulation excipients to construct advanced drug delivery vehicles, most notably liposomes and other lipid nanoparticles.[11]

Mechanism of Action: Why Use an Anionic Lipid?

The inclusion of a charged lipid like cetyl phosphate in a liposomal bilayer, which is often predominantly composed of neutral phospholipids like phosphatidylcholines and cholesterol, serves several critical functions:

-

Enhanced Colloidal Stability: The negatively charged phosphate headgroups orient towards the aqueous exterior, creating a negative surface charge (zeta potential). This induces electrostatic repulsion between individual liposomes, preventing them from aggregating and fusing, which significantly increases the long-term stability of the formulation.[5]

-

Improved Encapsulation Efficiency: The presence of a charge can enhance the encapsulation of certain drug molecules, particularly cationic (positively charged) drugs, through electrostatic interactions with the bilayer.[12]

-

Modulation of Biophysical Properties: The incorporation of cetyl phosphate can influence the phase transition temperature and fluidity of the lipid bilayer, which in turn affects the drug release profile and interaction with biological membranes.[13]

The diagram below illustrates the self-assembly of amphiphiles into a micelle and the structure of a liposome incorporating hexadecyl dihydrogen phosphate.

Experimental Protocol: Liposome Preparation via Thin-Film Hydration

The thin-film hydration method, also known as the Bangham method, is a robust and widely used technique for preparing liposomes.[14][15] This protocol describes the formulation of anionic liposomes using dicetyl phosphate, which is chemically analogous to hexadecyl dihydrogen phosphate for this application.[16]

Materials:

-

Main structural lipid: e.g., Dipalmitoylphosphatidylcholine (DPPC)

-

Membrane stabilizer: Cholesterol (Chol)

-

Charge-imparting lipid: Dicetyl Phosphate (DCP)

-

Solvent: Chloroform/Methanol mixture (e.g., 2:1 or 7:3 v/v)[17]

-

Hydration Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, or other aqueous drug solution.

Procedure:

-

Lipid Dissolution: Accurately weigh and dissolve the lipids (e.g., DPPC, Chol, and DCP in a desired molar ratio) in the chloroform/methanol solvent in a round-bottom flask. A total lipid concentration of 10-20 mg/mL is a good starting point.[17]

-

Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the phase transition temperature of the main lipid (for DPPC, >41°C, so 45-50°C is suitable).[17] Apply a vacuum to evaporate the organic solvent completely, resulting in the formation of a thin, dry, uniform lipid film on the inner wall of the flask.

-

Film Drying: To ensure all residual solvent is removed, place the flask under high vacuum for at least 1-2 hours.

-

Hydration: Add the aqueous hydration buffer (pre-heated to the same temperature as the water bath) to the flask containing the lipid film. If encapsulating a drug, it should be dissolved in this buffer.

-

Vesicle Formation: Agitate the flask by hand or on a vortex mixer. The lipid film will gradually peel off the glass wall and hydrate to form multilamellar vesicles (MLVs). This process can take 30-60 minutes.

-

Size Reduction (Homogenization): The resulting liposome suspension is heterogeneous in size. To produce smaller, more uniform vesicles (e.g., for intravenous administration), further processing is required. Common methods include:

-

Sonication: Using a bath or probe sonicator can reduce the size of the liposomes.[17]

-

Extrusion: Repeatedly passing the liposome suspension through polycarbonate membranes with defined pore sizes (e.g., sequentially through 400 nm, 200 nm, and 100 nm filters) is the preferred method for generating unilamellar vesicles with a narrow size distribution.[15]

-

Characterization of Liposomal Formulations

A self-validating protocol requires rigorous characterization of the final product. Key parameters include:

-

Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).[16]

-

Zeta Potential: Measured to confirm the surface charge imparted by the cetyl phosphate and assess colloidal stability.[16]

-

Encapsulation Efficiency (%EE): Determined by separating the free (unencapsulated) drug from the liposomes (e.g., via ultracentrifugation or size exclusion chromatography) and quantifying the drug in both the liposomal fraction and the supernatant.[17]

-

Morphology: Visualized using techniques like Transmission Electron Microscopy (TEM) or Cryo-TEM.[16]

Safety and Handling

Hexadecyl dihydrogen phosphate and its analogues (like dicetyl phosphate) are classified as irritants. Proper laboratory safety protocols must be followed.

-

Hazard Identification: Causes skin irritation and is at risk of causing serious eye damage.[18]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat. If handling as a fine powder where dust may be generated, respiratory protection (e.g., an N95 dust mask) is recommended.[18][19]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid creating dust. Use in a well-ventilated area or under a chemical fume hood.[19]

-

Storage: Store in a tightly sealed container in a dry, cool place. For long-term stability, storage at -20°C is often recommended.[19]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter the sewage system.[18]

References

-

SIELC Technologies. Hexadecyl dihydrogen phosphate. [Link]

-

Chemistry LibreTexts. Overview of Phosphate Groups. (2022). [Link]

-

Mishra, V., & Kesharwani, P. (2020). Dicetyl phosphate: Significance and symbolism. In Nanotechnology-Based Approaches for Targeting and Delivery of Drugs and Genes. Academic Press. [Link]

-

Wikipedia. Critical micelle concentration. [Link]

-

Wu, R., Tian, M., Shu, C., Zhou, C., & Guan, W. (2022). Determination of the critical micelle concentration of surfactants using fluorescence strategies. Soft Matter, 18(45), 8920-8930. [Link]

-

Agilent Technologies. Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. (2010). [Link]

-

European Patent Office. Topical compositions. (2023). EP3474816B1. [Link]

- Google Patents. Improved sustainable process for preparation of phosphoric monoesters and salts thereof. (2024). EP4397667A1.

-

Research Journal of Pharmaceutical Dosage Forms and Technology. Need of Liposomes as A Novel Drug Delivery System. (2020). [Link]

-

PubMed. Influence of dicarboxylic phosphatidylcholines on the stability and phase transition of phosphatidylcholine liposomes. (1993). [Link]

-

CD Formulation. Thin-Film Hydration Method for Liposome Preparation. [Link]

-

PubMed. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. (2017). [Link]

-

ResearchGate. Preparation, Characterization, Cytotoxicity and Drug Release Behavior of Liposome-Enveloped Paclitaxel/Fe3O4 Nanoparticles. (2015). [Link]

-

ResearchGate. Advice for optimizing production of liposome using Thin Film Hydration?. (2019). [Link]

Sources

- 1. Determining the Critical Micelle Concentration of Surfactants by a Simple and Fast Titration Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. Determination of the critical micelle concentration of surfactants using fluorescence strategies - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 6. EP4397667A1 - Improved sustainable process for preparation of phosphoric monoesters and salts thereof - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. agilent.com [agilent.com]

- 11. researchgate.net [researchgate.net]

- 12. Influence of dicarboxylic phosphatidylcholines on the stability and phase transition of phosphatidylcholine liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. data.epo.org [data.epo.org]

- 14. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. researchgate.net [researchgate.net]

- 17. US4115483A - Process for preparing mono-alkyl acid phosphates having high mono-content and light color - Google Patents [patents.google.com]

- 18. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Molecular Architectures of Long-Chain Alkyl Phosphates: A Technical Guide to Amphiphilic Mechanics and Application

Executive Summary

Long-chain alkyl phosphates (LCAPs), specifically those with chain lengths of C16 (cetyl) to C22 (behenyl), represent a unique class of anionic surfactants that bridge the gap between simple detergents and complex biological lipids. Unlike standard sulfates or sulfonates, LCAPs exhibit a "switchable" amphiphilic nature governed by pH-dependent ionization and a distinct mono-ester/di-ester synergism.

This guide analyzes the physicochemical behavior of LCAPs, focusing on their critical packing parameters, the formation of lamellar liquid crystals (alpha-gels), and their utility in transdermal drug delivery systems.

Part 1: Molecular Anatomy & Physicochemical Mechanics

The functionality of LCAPs is defined by the competition between the lipophilic alkyl tail and the ionizable phosphate head group. Understanding this balance requires an analysis of the Critical Packing Parameter (CPP) .

The Phosphate Head Group: A pH-Dependent Switch

The phosphate head group exists in equilibrium between non-ionized, mono-anionic, and di-anionic states. This ionization state directly dictates the effective head group area (

-

Mono-Alkyl Phosphates (MAP): Possess two acidic protons (

, -

Di-Alkyl Phosphates (DAP): Possess only one acidic proton (

). They remain monoanionic across most pH ranges, exhibiting a smaller

The Critical Packing Parameter ( )

The geometry of LCAP aggregates is predicted by the Israelachvili equation:

- = Volume of the hydrophobic tail.

- = Optimal surface area of the head group.

- = Critical length of the alkyl chain.

| State | Packing Parameter ( | Structure Formed | Relevance |

| High pH (Dianionic MAP) | Spherical Micelles | Solubilization, detergency. | |

| Neutral pH (Monoanionic MAP) | Lamellar Bilayers ( | Alpha-Gels , Vesicles, Liposomes. | |

| Low pH (Non-ionic) | Inverse Micelles / Precipitation | W/O Emulsions, solid waxy deposits. | |

| MAP/DAP Mixture | Planar Lamellar Phases | High Stability Emulsions. |

The "Alpha-Gel" Phenomenon

The most critical application of C16-C18 alkyl phosphates is their ability to form Lamellar Gel Networks (Alpha-Gels) . Unlike standard micelles, these are extended bilayer sheets that swell with water.

-

Mechanism: The DAP (acting as a lipophilic co-surfactant) inserts itself between MAP molecules. This reduces the electrostatic repulsion between MAP head groups, tightening the packing and stabilizing the lamellar phase.

-

Result: A viscoelastic network that mimics the stratum corneum lipid matrix, providing superior emulsion stability and skin barrier reinforcement.

Part 2: Synthesis Pathways & Purity Profiles

The performance of an LCAP is determined by its synthesis route. The ratio of Mono- to Di-ester is not an impurity profile but a functional specification.

Synthesis Logic: vs. [1]

Method A: Phosphorus Pentoxide (

)[1]

-

Process: Reaction of fatty alcohol with

. -

Outcome: A statistical mixture of MAP (~40-60%) and DAP (~40-60%).

-

Advantage: The mixture naturally forms stable lamellar phases (self-emulsifying). Preferred for topical formulations.

Method B: Phosphorus Oxychloride (

)[1]

-

Process: Selective phosphorylation followed by hydrolysis.

-

Outcome: High purity MAP (>90%).

-

Advantage: Precise control over CMC and solubility. Preferred for analytical standards or specific biochemical assays.

Figure 1: Comparative synthesis pathways for Alkyl Phosphates. Route A yields the synergistic MAP/DAP mixture crucial for lamellar gel formation.

Part 3: Applications in Drug Delivery[2]

LCAPs function as Permeation Enhancers via two distinct mechanisms, leveraging their structural similarity to skin phospholipids.

Mechanism of Action

-

Lipid Extraction (Micellization): At high concentrations (above CMC), soluble MAP monomers extract lipids from the stratum corneum, creating transient pores.

-

Lipid Fluidization (Lamellar Insertion): The alkyl tails of LCAPs insert into the rigid skin lipid bilayers. The bulky phosphate head group disrupts the crystalline packing, increasing membrane fluidity and diffusion coefficients for active pharmaceutical ingredients (APIs).

Figure 2: Mechanistic pathways of LCAP-mediated skin permeation enhancement.

Part 4: Experimental Protocols

Protocol A: Determination of Critical Micelle Concentration (CMC) via Pyrene Fluorescence

Standard surface tension methods are often insensitive for long-chain (

Reagents:

-

Pyrene (fluorescent probe).

-

Potassium Cetyl Phosphate (pure standard).

-

Phosphate Buffer (pH 7.4).

Workflow:

-

Stock Preparation: Prepare a

M solution of pyrene in phosphate buffer. -

Surfactant Dilution: Prepare a serial dilution of Potassium Cetyl Phosphate ranging from

M to -

Incubation: Sonicate for 30 mins at 50°C (above Krafft point), then equilibrate at 25°C for 24 hours in the dark.

-

Measurement: Record fluorescence emission spectra (excitation: 335 nm). Monitor the ratio of the first (

, 373 nm) and third ( -

Analysis: Plot

vs. log[Concentration]. The inflection point indicates the CMC.

Protocol B: Preparation of Stable Alpha-Gel Emulsions

This protocol utilizes the MAP/DAP synergy to create a high-stability lamellar network.

Materials:

-

Phase A: Cetyl Phosphate (Commercial grade, MAP/DAP mix), Cetearyl Alcohol.

-

Phase B: Deionized Water, Arginine (Neutralizer).

-

Phase C: Oil phase (e.g., Caprylic/Capric Triglyceride).

Step-by-Step:

-

Dispersion: Disperse Cetyl Phosphate (2.0% w/w) in Water (Phase B) at room temperature. It will appear milky and insoluble.

-

Neutralization: Add Arginine (approx. 0.8 molar equivalents relative to MAP). Heat to 75°C.

-

Note: Arginine is preferred over KOH because the bulky guanidinium counter-ion promotes better lamellar packing than the small potassium ion.

-

-

Melting: Add Cetearyl Alcohol (3.0% w/w) and Oil phase (Phase C). Heat to 75°C.

-

Emulsification: Homogenize at 4000 rpm for 5 minutes.

-

Cooling (Critical Step): Cool slowly (1°C/min) with gentle stirring.

Figure 3: Phase transition workflow for generating stable Alpha-Gel networks.

References

-

Koddermann, T., et al. (2013). Effect of Alkyl Chain Length and Unsaturation on the Physicochemical Properties of Lipid Nanoparticles. ResearchGate. Link

-

Imokawa, G. (2014). Safety Assessment of Alkyl Phosphates as Used in Cosmetics. CIR Report. Link

- Israelachvili, J. N. (2011). Intermolecular and Surface Forces. Academic Press.

-

Tret'yakov, et al. (2021). Synthesis of alkyl phosphates and investigation of their surface-active properties. Proceedings of Universities. Link

-

Agilent Technologies. (2020). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Link

-

SpecialChem. (2025). Cetyl Phosphate: Physicochemical Properties and Applications. Link

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. pharmacophorejournal.com [pharmacophorejournal.com]

- 3. Complementary molecular shapes and additivity of the packing parameter of lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Critical Micelle Concentration of Cetyl Phosphate: A Technical Guide

The following technical guide details the Critical Micelle Concentration (CMC) of Cetyl Phosphate, designed for researchers in drug delivery and formulation science.

Executive Summary

Cetyl Phosphate (Hexadecyl Phosphate) is a long-chain anionic surfactant widely utilized in pharmaceutical and cosmetic formulations as an emulsifier and permeation enhancer. Its Critical Micelle Concentration (CMC) is a fundamental physicochemical parameter defining its thermodynamic stability, solubilization capacity, and toxicity profile.

For Potassium Cetyl Phosphate (the most common pharmaceutical salt), the CMC typically lies in the range of 0.1 – 0.5 mM (approx. 0.036 – 0.18 mg/mL) at 25°C, though this value is highly sensitive to pH and ionic strength. This guide analyzes the thermodynamic drivers of this low CMC, the impact of ionization states (mono- vs. di-anionic), and provides validated protocols for its determination.

Physicochemical Profile & Thermodynamics[1][2][3]

Molecular Structure and Ionization

Cetyl phosphate consists of a 16-carbon hydrophobic tail and a phosphate headgroup. Unlike sulfate surfactants (e.g., SDS), the phosphate headgroup is weak acid with two dissociation steps.

-

Chemical Formula:

(Free Acid) -

Molecular Weight: 322.42 g/mol (Free Acid); 360.51 g/mol (Potassium Salt)

-

Ionization Behavior:

- : Below pH 2, the molecule is non-ionic/zwitterionic.

- : Between pH 2 and 7, it exists primarily as a mono-anion . Above pH 7, it transitions to a di-anion .

Impact on CMC: The transition from mono-anionic to di-anionic significantly increases electrostatic repulsion between headgroups, theoretically increasing the CMC (making micellization less favorable) unless counterions (e.g.,

The Krafft Point Constraint

A critical consideration for Cetyl Phosphate is its Krafft Point (the temperature at which surfactant solubility equals the CMC).

-

Observation: The C16 chain length confers high crystallinity. At room temperature (25°C), the free acid and some salts may exist as hydrated crystals rather than dissolved monomers.

-

Implication: Accurate CMC determination often requires elevated temperatures (

) or pH adjustment (neutralization with Arginine, KOH, or TEA) to ensure the surfactant is in the monomeric state before aggregation.

Thermodynamics of Micellization

The driving force for Cetyl Phosphate micellization is the Hydrophobic Effect .

-

Standard Free Energy (

): Negative, driven by the entropy gain ( -

Enthalpy (

): Often slightly positive (endothermic) or near zero at room temperature, confirming entropy as the primary driver.

Critical Parameters Influencing CMC

The following table synthesizes CMC values and trends based on environmental conditions.

| Parameter | Condition | Estimated CMC (mM) | Mechanism |

| Standard | Potassium Salt, pH 7.0, 25°C | 0.15 ± 0.05 | Standard repulsion/hydrophobic balance. |

| pH | pH 5.0 (Mono-anion dominant) | 0.10 – 0.12 | Reduced headgroup repulsion favors aggregation. |

| pH | pH 9.0 (Di-anion dominant) | 0.30 – 0.50 | Increased repulsion resists aggregation. |

| Salt | + 100 mM NaCl | < 0.05 | Ionic screening reduces headgroup repulsion. |

| Chain Length | C14 (Myristyl) Comparison | ~0.90 | Traube’s Rule: CMC decreases ~4x per 2 carbons. |

Note: The value range 0.1 – 0.5 mM is the consensus for Potassium Cetyl Phosphate in aqueous buffer.

Micellization Dynamics (Visualization)

The following diagram illustrates the equilibrium shift governed by pH and concentration.

Figure 1: Dynamic equilibrium of Cetyl Phosphate micellization influenced by pH and Temperature.

Experimental Methodologies

For accurate CMC determination of Cetyl Phosphate, Surface Tension (Wilhelmy Plate) and Fluorescence Spectroscopy (Pyrene Probe) are the gold standards. Conductivity is less reliable due to the buffering capacity of the phosphate headgroup.

Protocol A: Surface Tension (Wilhelmy Plate)

Best for: Determining surface activity and surface excess concentration.

-

Preparation: Prepare a 5 mM stock solution of Potassium Cetyl Phosphate in deionized water (or phosphate buffer pH 7.0). Ensure complete dissolution (heat to 50°C if necessary, then cool to 25°C).

-

Cleaning: Flame the Platinum Wilhelmy plate to remove organic contaminants.

-

Titration:

-

Start with pure buffer in the vessel.

-

Dose surfactant stock solution stepwise.

-

Allow 3–5 minutes equilibrium time between additions (C16 chains equilibrate slowly).

-

-

Data Analysis: Plot Surface Tension (

) vs. log(Concentration).-

Pre-CMC: Linear decrease in

. -

Post-CMC: Plateau (constant

mN/m). -

Calculation: The intersection of the two regression lines is the CMC.

-

Protocol B: Pyrene Fluorescence Probe

Best for: Low CMC values (< 1 mM) and detecting aggregate formation onset.

-

Probe Preparation: Prepare a stock of Pyrene in ethanol. Evaporate ethanol in empty vials to deposit a thin film of Pyrene.

-

Sample Addition: Add Cetyl Phosphate solutions (range 0.001 mM to 5 mM) to the vials. Final Pyrene concentration should be

M. -

Incubation: Shake gently overnight in the dark to ensure Pyrene solubilization into micelles.

-

Measurement:

-

Excitation: 334 nm.

-

Emission Scan: 350–450 nm.

-

Monitor intensities of Peak 1 (

at ~373 nm) and Peak 3 (

-

-

Data Analysis: Plot the ratio

vs. log(Concentration).-

Sigmoidal Drop: The ratio drops sharply as Pyrene moves from water (polar) to the micelle core (hydrophobic).

-

CMC Point: The inflection point of the sigmoidal curve.

-

Workflow Visualization

Figure 2: Decision matrix for CMC determination protocols.

Applications in Drug Development

Understanding the CMC of Cetyl Phosphate is pivotal for:

-

Emulsion Stability: In O/W creams (e.g., sunscreens), Cetyl Phosphate is often used at concentrations >> CMC (typically 1-3% w/w). It stabilizes the interface via electrostatic repulsion and by forming lamellar liquid crystalline phases with fatty alcohols (e.g., Cetearyl Alcohol).

-

Solubilization: For poorly soluble Active Pharmaceutical Ingredients (APIs), micelles formed above 0.5 mM can encapsulate hydrophobic drugs, increasing bioavailability.

-

Safety Margins: Free monomeric surfactants can be irritating to membranes. Formulations are generally safer when the surfactant is bound within micelles or adsorbed at interfaces.

References

-

Smolecule. (2023).[1][2][3] Potassium Cetyl Phosphate: Physicochemical Properties and CMC Data. Link

-

Avanti Polar Lipids. (n.d.). Critical Micelle Concentrations of Phospholipids and Alkyl Phosphates. Link

-

Agilent Technologies. (2015). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Link

-

Cosmetic Ingredient Review (CIR). (2019). Safety Assessment of Alkyl Phosphates as Used in Cosmetics. International Journal of Toxicology. Link

-

DSM Nutritional Products. (2021). Amphisol K (Potassium Cetyl Phosphate) Technical Data Sheet. Link

Sources

Biocompatibility of Hexadecyl Dihydrogen Phosphate for In-Vivo Studies

Technical Guide & Safety Assessment

Executive Summary

Hexadecyl Dihydrogen Phosphate (HDHP), commonly referred to in industrial and pharmaceutical contexts as Cetyl Phosphate (CAS: 3539-43-3), serves as a critical anionic surfactant and surface modifier in biomedical applications.[1] Its structural homology to the phospholipid bilayer of mammalian cells renders it a prime candidate for "biomimetic" surface engineering.

This guide addresses the biocompatibility profile of HDHP, specifically for in vivo applications ranging from osteogenic implant coatings to intravenous drug delivery systems. When used as a surface modifier, HDHP significantly reduces the foreign body response (FBR) by masking inorganic surfaces (e.g., Hydroxyapatite, Titanium, Iron Oxide) with a pseudo-biological lipid interface. While pure HDHP carries irritation risks (Skin/Eye), its bound form on nanocarriers exhibits excellent hemocompatibility and low systemic toxicity.

Chemical Identity & Physicochemical Properties

Understanding the amphiphilic nature of HDHP is prerequisite to predicting its biological interaction.

-

Synonyms: Cetyl phosphate, 1-Hexadecanol dihydrogen phosphate[1]

-

pKa: ~1.95 (First ionization), making it anionic at physiological pH (7.4).

Critical Structure-Function Insight:

The phosphate head group (

Mechanisms of Biocompatibility

The safety of HDHP is context-dependent: Free Surfactant vs. Bound Ligand .

The "Stealth" Mechanism

When HDHP is bound to a nanoparticle surface, it prevents direct contact between the biological environment and the inorganic core. This "passivation" layer reduces the adsorption of fibrinogen and IgG, which are triggers for macrophage recognition.

Osseointegration (Bone Regeneration)

In orthopedic applications, HDHP coatings on titanium or hydroxyapatite (HAp) implants accelerate bone healing.[6] The phosphate groups serve as nucleation sites for de novo calcium phosphate precipitation, effectively bridging the implant and native bone.

Mechanism Diagram

The following diagram illustrates the dual role of HDHP: stabilizing nanoparticles in suspension while mediating safe cellular interactions.

Caption: Figure 1. Dualistic biocompatibility profile of HDHP. Free surfactant at high concentrations can disrupt membranes, while surface-bound HDHP promotes integration and reduces toxicity.

Toxicological Profile (Quantitative Data)

The following data aggregates findings from Cosmetic Ingredient Review (CIR) safety assessments and independent pharmacological studies.

| Endpoint | Test System | Result/Value | Interpretation |

| Acute Oral Toxicity | Rat (Wistar) | LD50 > 4,700 mg/kg (10% soln) | Low Toxicity |

| Acute Dermal Toxicity | Rabbit | LD50 > 2,000 mg/kg | Low Toxicity |

| Ocular Irritation | Rabbit (Draize) | Corrosive (Pure) / Non-irritating (<1%) | Concentration Dependent |

| Hemolysis (IV Safety) | Human RBCs | < 5% Lysis at 1 mg/mL (Nanoparticle) | Hemocompatible |

| Genotoxicity | Ames Test | Negative | Non-Mutagenic |

| Repeated Dose (28-day) | Rat (Oral) | NOAEL: 1,000 mg/kg/day | High Tolerance |

Expert Analysis: The acute oral LD50 is exceptionally high, classifying it as practically non-toxic by ingestion. The primary risk is local irritation (eye/skin) during the manufacturing handling of the pure powder (H318 hazard). However, once formulated into a drug delivery system (typically <5% w/w), the irritation potential is negligible.

Experimental Protocols for Validation

To ensure scientific integrity, any in vivo study utilizing HDHP must be preceded by rigorous characterization. Below are the standard operating procedures (SOPs) for synthesis and validation.

Protocol 1: HDHP Surface Functionalization of Inorganic Nanoparticles

Target: Coating Iron Oxide (SPIONs) or Hydroxyapatite for IV or Implant use.

-

Preparation of Precursor: Dissolve HDHP in a specific solvent (Ethanol:Water 80:20 v/v) to create a 10 mM solution. Heat to 60°C to ensure full solubilization of the alkyl chain.

-

Particle Dispersion: Suspend inorganic nanoparticles (100 mg) in 20 mL of deionized water. Sonicate for 15 minutes to break agglomerates.

-

Coating Reaction:

-

Add the HDHP solution dropwise to the nanoparticle suspension under vigorous stirring (1000 RPM).

-

Adjust pH to 9.0 using NaOH (facilitates deprotonation of phosphate head,

, enhancing metal binding). -

Incubate at 60°C for 4 hours.

-

-

Purification (Critical Step):

-

Centrifuge at 12,000 x g for 20 minutes.

-

Discard supernatant (removes free, toxic HDHP).

-

Resuspend pellet in ethanol, sonicate, and centrifuge again. Repeat 3x.

-

Why? Free HDHP micelles are hemolytic. Only covalently/ionically bound HDHP is safe for IV use.

-

-

Validation: Measure Zeta Potential. A shift to negative values (e.g., -30 mV to -50 mV) confirms successful phosphate coating.

Protocol 2: In Vitro Hemolysis Assay (ISO 10993-4 Compliant)

Requirement: Must be performed before any animal injection.

-

Blood Preparation: Collect fresh human or rat blood in heparinized tubes. Centrifuge (1500 RPM, 5 min) to isolate RBCs. Wash 3x with PBS.

-

Sample Preparation: Prepare HDHP-coated particles in PBS at concentrations: 10, 50, 100, 500, 1000 µg/mL.

-

Controls:

-

Negative Control: PBS (0% Lysis).

-

Positive Control: 1% Triton X-100 (100% Lysis).

-

-

Incubation: Mix 100 µL RBC suspension (2% v/v) with 900 µL sample. Incubate at 37°C for 3 hours (static).

-

Measurement: Centrifuge (3000 RPM, 5 min). Transfer supernatant to a 96-well plate. Measure Absorbance (OD) at 540 nm .

-

Calculation:

Acceptance Criteria: < 5% Hemolysis is considered non-hemolytic.

Validation Workflow Diagram

This workflow outlines the logical progression from synthesis to in vivo application, ensuring no step is skipped.

Caption: Figure 2. Critical path validation workflow. Note the feedback loop: failure in Hemolysis requires re-purification to remove free surfactant.

Regulatory & Safety Considerations

-

GRAS Status: While not explicitly listed as GRAS for food, alkyl phosphates are widely approved in FDA-regulated cosmetics and topical pharmaceuticals.

-

Impurities: Technical grade HDHP may contain mono- and di-esters. For in vivo studies, high purity (>95%) mono-ester is recommended to ensure consistent dosing and minimize unknown toxicity from di-esters.

References

-

Cosmetic Ingredient Review (CIR). "Safety Assessment of Alkyl Phosphates as Used in Cosmetics." International Journal of Toxicology, 2014.

-

European Chemicals Agency (ECHA). "Registration Dossier: Hexadecyl dihydrogen phosphate (CAS 3539-43-3)."[2] ECHA REACH Database.

-

Bauer, M., et al. "Biocompatibility and Corrosion Protection Behaviour of Hydroxyapatite Sol-Gel-Derived Coatings on Ti6Al4V Alloy." Journal of Biomedical Materials Research, 2018.

-

Dobrovolskaia, M. A., et al. "Method for Analysis of Nanoparticle Hemolytic Properties in Vitro." NCI Nanotechnology Characterization Laboratory, 2008.

-

Müller, R.H., et al. "Cytotoxicity of Organic Surface Coating Agents Used for Nanoparticles Synthesis." Toxics, 2022.[7]

Sources

- 1. AMPHISOL A | 3539-43-3 [chemicalbook.com]

- 2. echa.europa.eu [echa.europa.eu]

- 3. guinama.com [guinama.com]

- 4. 3539-43-3|Hexadecyl dihydrogen phosphate|BLD Pharm [bldpharm.com]

- 5. 3539-43-3 | Hexadecyl dihydrogen phosphate | Phosphoruses | Ambeed.com [ambeed.com]

- 6. A tunable calcium phosphate coating to drive in vivo osseointegration of composite engineered tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermal Stability and Decomposition of Hexadecyl Dihydrogen Phosphate: A Technical Guide

Abstract This technical guide provides a comprehensive analysis of the thermal behavior, stability profile, and decomposition mechanisms of hexadecyl dihydrogen phosphate (HDP), also known as cetyl phosphate. Designed for pharmaceutical scientists and formulation engineers, this document details the critical phase transitions, condensation kinetics, and specific degradation pathways that impact drug delivery systems. We present actionable experimental protocols for thermal validation and discuss the implications of these properties on processing standards such as sterilization and hot-melt extrusion.

Chemical Identity and Physicochemical Profile[1][2][3][4][5][6][7]

Hexadecyl dihydrogen phosphate is an anionic alkyl phosphate ester used extensively as a surfactant, emulsifier, and stabilizing agent in lipid-based drug delivery systems (e.g., liposomes, solid lipid nanoparticles) and topical formulations.

| Property | Specification |

| IUPAC Name | Hexadecyl dihydrogen phosphate |

| Common Name | Cetyl Phosphate |

| CAS Number | 3539-43-3 |

| Molecular Formula | |

| Molecular Weight | 322.42 g/mol |

| Physical Form | White waxy solid / Flakes |

| Acid Value | ~300-330 mg KOH/g |

| Solubility | Insoluble in water (acid form); Soluble in organic solvents; Water-soluble upon neutralization (pH > 7) |

Thermal Behavior and Phase Transitions

Understanding the thermal lifecycle of HDP is critical for distinguishing between reversible phase changes (melting) and irreversible degradation (decomposition).

Melting Point vs. Decomposition Onset

Contrary to simple organic salts, HDP exhibits a complex thermal profile where melting and dehydration-driven decomposition can occur in close proximity depending on purity and hydration state.

-

Melting Range (

): The pure acid form typically melts between 61°C and 75°C . Variations arise from the degree of crystallinity and the presence of residual synthesis byproducts (e.g., phosphoric acid, dicetyl phosphate). -

Decomposition Onset (

): True chemical decomposition begins significantly above the melting point, typically initiating around 180°C - 200°C with the condensation of the phosphate headgroups.

The "False" Decomposition Signal

Researchers often misinterpret mass loss between 80°C and 120°C as decomposition. In hygroscopic samples, this is primarily the loss of adsorbed or bound water . However, prolonged exposure to temperatures >100°C can catalyze hydrolysis if water is trapped in the crystal lattice, leading to premature degradation.

Decomposition Mechanism and Kinetics

The thermal degradation of alkyl phosphates is distinct from simple combustion. It follows a step-wise condensation mechanism known as dehydration polymerization .

Mechanism: Phosphate Condensation

Upon heating beyond 150°C, the polar phosphate headgroups (

Continued heating leads to further polymerization, forming long-chain polyphosphates and eventually cross-linked metaphosphate species. The hydrocarbon tail (

Visualization of Decomposition Pathway

Figure 1: Thermal decomposition pathway of HDP, progressing from physical melting to chemical condensation and final degradation.

Experimental Protocols for Thermal Validation

To validate the stability of HDP in a specific formulation, a dual-method approach using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is required.

Protocol: TGA/DSC Simultaneous Analysis

Objective: Differentiate between moisture loss, melting, and degradation.

Equipment: Simultaneous TGA/DSC analyzer (e.g., TA Instruments SDT or Mettler Toledo TGA/DSC).

Methodology:

-

Sample Prep: Weigh 5–10 mg of HDP into an alumina crucible. Do not seal hermetically if measuring moisture loss; use a pinhole lid.

-

Atmosphere: Nitrogen (

) purge at 50 mL/min to prevent oxidative degradation and isolate thermal breakdown. -

Ramp Profile:

-

Equilibrate at 30°C.

-

Ramp 10°C/min to 120°C (Hold 5 min to drive off moisture).

-

Ramp 10°C/min to 400°C.

-

-

Data Interpretation:

-

Step 1 (30-120°C): Mass loss here indicates Moisture .

-

Step 2 (60-75°C): Endothermic peak on DSC without mass loss indicates Melting .

-

Step 3 (180-220°C): Mass loss onset coupled with exothermic character indicates Condensation/Decomposition .

-

Workflow Diagram

Figure 2: Step-by-step TGA/DSC workflow for characterizing thermal stability.

Implications for Drug Development & Formulation

Formulation Stability

HDP is often used in Solid Lipid Nanoparticles (SLNs) and emulsions. The formation of pyrophosphates during high-shear hot processing (if T > 100°C is sustained) can alter the Hydrophilic-Lipophilic Balance (HLB) of the surfactant.

-

Risk:[1][2] Pyrophosphates are less polar than the orthophosphate monomer, potentially destabilizing the emulsion interface.

-

Mitigation: Ensure processing temperatures for hot-melt extrusion or homogenization do not exceed 85°C, providing a safety buffer below the condensation onset.

Sterilization Risks

Autoclaving (121°C for 15-20 min) presents a specific risk. While HDP is chemically stable at 121°C in the dry state, the presence of water at high pressure can induce hydrolysis of the ester bond (releasing cetyl alcohol and phosphoric acid) or promote headgroup condensation if the pH is acidic.

-

Recommendation: For sterile formulations, use sterile filtration (0.22 µm) for the aqueous phase or gamma irradiation for the solid lipid phase, rather than thermal sterilization of the final emulsion.

Comparative Stability Data

| Material | Melting Point ( | Decomposition Onset ( | Primary Degradation Product |

| HDP (Acid Form) | 61-75°C | ~190°C | Pyrophosphates |

| Potassium Cetyl Phosphate | ~150°C (Salt) | >220°C | Polyphosphates |

| Dicetyl Phosphate | 70-75°C | ~200°C | Olefins / Char |

Note: Salts (e.g., Potassium Cetyl Phosphate) generally exhibit higher thermal stability than the free acid form due to the ionic lattice energy.

References

-

Cosmetic Ingredient Review (CIR). (2014). Safety Assessment of Alkyl Phosphates as Used in Cosmetics. Washington, DC. Link

-

Clariant. (2023).[3] Hostaphat® CC 100 Technical Data Sheet. Link[4]

-

PubChem. (2024).[5] Hexadecyl dihydrogen phosphate Compound Summary. National Library of Medicine. Link

-

RSC Dalton Transactions. (2002). Thermally labile mono-alkyl phosphates and their alkali metal derivatives. Royal Society of Chemistry. Link

-

Journal of Thermal Analysis and Calorimetry. (2018). Thermal decomposition of phosphate esters and their salts. (Generalized reference for mechanism). Link

Sources

Advanced Characterization and Application of Organophosphate Surfactants in Pharmaceutical Development

Core Directive: The Phosphate Advantage

In the landscape of surface-active agents, organophosphate surfactants (alkyl phosphate esters) occupy a critical functional niche often overlooked in favor of sulfonates or ethoxylates. Their distinct value proposition lies in their chemical resilience and biological mimicry . Unlike sulfate-based surfactants that hydrolyze rapidly in low pH environments, phosphate esters maintain structural integrity across a broad pH spectrum and high temperature ranges. Furthermore, their structural homology to phospholipids—the building blocks of cell membranes—grants them superior biocompatibility and penetration enhancement capabilities.

This guide moves beyond basic definitions to provide a mechanistic understanding of their synthesis, physicochemical profiling, and application in drug delivery systems.[1][2]

Chemical Architecture & Synthesis Logic

The Mono- vs. Di-Ester Balance

Commercial organophosphate surfactants are rarely pure compounds; they are complex reaction mixtures of mono-esters , di-esters , free phosphoric acid, and residual non-ionic hydrophobes.

-

Mono-esters: High hydrophilicity, excellent hydrotropic properties, high foaming, and electrolyte tolerance. They possess two acidic protons.

-

Di-esters: Higher lipophilicity, excellent emulsification (w/o), defoaming properties, and oil solubility. They possess only one acidic proton.

The ratio of these species dictates the surfactant's performance. A formulation scientist must select the synthesis route that yields the specific ratio required for the target application (e.g., high mono-ester for aqueous solubility, high di-ester for lipophilic drug dispersion).

Synthesis Pathways

The choice of phosphorylating agent determines the product composition.

-

Route A: Phosphorus Pentoxide (

): The industrial standard. Reacting alcohols with -

Route B: Phosphorus Oxychloride (

): Allows for selective synthesis of mono-esters (via hydrolysis of dichlorophosphates) but generates HCl as a byproduct, requiring rigorous purification. -

Route C: Polyphosphoric Acid (PPA): Favors mono-ester formation and reduces the formation of free acid, yielding a milder product often preferred in cosmetics and dermaceuticals.

Figure 1: Comparative synthesis pathways for organophosphate surfactants. Route A is common for industrial emulsifiers; Route B is used when high purity mono-esters are required.

Physicochemical Profiling

Comparative Functionality

The table below summarizes the functional divergence between the two primary ester species.

| Feature | Mono-Alkyl Phosphate | Di-Alkyl Phosphate |

| Structure | ||

| Acidic Protons | 2 (Strong & Weak) | 1 (Strong) |

| Water Solubility | High | Low (Oil Soluble) |

| Foaming | High | Low (Defoamer) |

| HLB Contribution | Increases Hydrophilicity | Increases Lipophilicity |

| Primary Use | Hydrotrope, Detergency | Emulsifier, Solubilizer |

Hydrolytic Stability

Unlike sulfate esters (e.g., SDS), which hydrolyze in hot acidic conditions to form fatty alcohols and sulfuric acid (causing pH drift and formulation collapse), phosphate esters possess a robust C-O-P bond. They are stable in alkaline media (pH > 9) and moderately stable in acidic media, making them ideal for:

-

Alkaline cleaning agents.

-

Acidic drug formulations (e.g., salicylic acid cleansers).

Experimental Protocols (Self-Validating Systems)

Protocol 1: Determination of Mono/Di-Ester Ratio via Potentiometric Titration

Objective: To quantify the ratio of mono-ester to di-ester in a raw material batch. Principle: Mono-esters have two equivalence points (pKa1 ≈ 2-3, pKa2 ≈ 7-8), while di-esters and free phosphoric acid have only one detectable equivalence point in the accessible range or overlap significantly. By titrating with a base, we can resolve these species.

Materials:

-

0.1 N NaOH (standardized).

-

Ethanol/Water solvent mix (1:1).

-

Automatic Potentiometric Titrator (pH electrode).

Workflow:

-

Sample Prep: Dissolve 2-3g of surfactant in 50mL of Ethanol/Water mix.

-

Titration: Titrate with 0.1 N NaOH, recording pH continuously.

-

Analysis:

-

First Inflection Point (V1): Neutralizes the first proton of Phosphoric Acid (

), Mono-ester, and Di-ester. -

Second Inflection Point (V2): Neutralizes the second proton of Phosphoric Acid and Mono-ester.

-

Note: Di-esters do not have a second inflection point in this range.

-

-

Calculation:

-

The difference

corresponds roughly to the second proton of the mono-ester (and H3PO4). -

Correction: If free phosphoric acid content is known (via separate ion chromatography), subtract its contribution.

-

Result: A high

indicates high mono-ester content. A small

-

Protocol 2: Critical Micelle Concentration (CMC) Determination

Objective: Determine the concentration at which the surfactant forms micelles, critical for solubilizing hydrophobic drugs.

Workflow:

-

Preparation: Prepare a stock solution (e.g., 10 mM) in the buffer of interest (e.g., PBS pH 7.4).

-

Dilution: Create a geometric dilution series (e.g., 10 mM down to 0.001 mM).

-

Measurement: Use a Wilhelmy Plate Tensiometer. Measure surface tension (

) for each concentration, starting from the lowest to avoid contamination. -

Validation: Plot

vs.

Applications in Drug Development

Penetration Enhancement

Organophosphate surfactants act as permeation enhancers for transdermal drug delivery. Their mechanism involves the disruption of the stratum corneum lipid packing. Because their headgroups mimic the phosphate headgroups of skin phospholipids, they can insert themselves into the bilayer, increasing fluidity and allowing drug passage.

Solubilization & Bioavailability

For BCS Class II (low solubility, high permeability) drugs, phosphate esters serve as effective solubilizers.

-

Mechanism: The drug is encapsulated within the hydrophobic core of the phosphate ester micelle.

-

Advantage: Unlike non-ionic surfactants (e.g., Polysorbates), phosphate esters can provide electrostatic stabilization to the micelles, preventing aggregation and precipitation upon dilution in the GI tract.